Cas no 70978-05-1 (2-(benzyloxy)-3-methoxyaniline)

2-(benzyloxy)-3-methoxyaniline Chemical and Physical Properties
Names and Identifiers
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- 2-(benzyloxy)-3-methoxyaniline
- Benzenamine, 3-methoxy-2-(phenylmethoxy)-
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- Inchi: 1S/C14H15NO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10,15H2,1H3
- InChI Key: TVSWJWRBQLKCGN-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC(OC)=C1OCC1=CC=CC=C1
Experimental Properties
- Density: 1.143±0.06 g/cm3(Predicted)
- Boiling Point: 373.5±27.0 °C(Predicted)
- pka: 4.34±0.10(Predicted)
2-(benzyloxy)-3-methoxyaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741198-1g |
2-(Benzyloxy)-3-methoxyaniline |
70978-05-1 | 98% | 1g |
¥4361.00 | 2024-05-02 |
2-(benzyloxy)-3-methoxyaniline Related Literature
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1. Book reviews
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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3. Caper tea
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on 2-(benzyloxy)-3-methoxyaniline
Introduction to CAS No. 70978-05-1: 2-(benzyloxy)-3-methoxyaniline
The compound CAS No. 70978-05-1, commonly referred to as 2-(benzyloxy)-3-methoxyaniline, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The name itself highlights its key functional groups: the benzyloxy group attached at the second position and the methoxy group at the third position of the aniline ring. These groups contribute to its reactivity and versatility in chemical reactions.
Recent studies have explored the synthesis and characterization of 2-(benzyloxy)-3-methoxyaniline, revealing its potential as a precursor in the development of advanced materials. For instance, researchers have investigated its role in the formation of conducting polymers, which are essential for applications in electronics and energy storage systems. The presence of the benzyloxy group enhances the molecule's ability to undergo polymerization, making it a valuable building block for such materials.
In addition to its material science applications, 2-(benzyloxy)-3-methoxyaniline has shown promise in pharmaceutical research. Its structural features make it a potential candidate for drug design, particularly in the development of bioactive compounds. The methoxy group, for example, can influence the molecule's solubility and bioavailability, which are critical factors in drug delivery systems.
The synthesis of this compound typically involves multi-step reactions, often starting from readily available aromatic amines. Recent advancements in catalytic methods have streamlined its production, making it more accessible for large-scale applications. The use of transition metal catalysts has been particularly effective in improving reaction yields and selectivity during the synthesis process.
In terms of physical properties, CAS No. 70978-05-1 exhibits a melting point of approximately 125°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various chemical transformations that require controlled solubility profiles.
Moreover, computational studies have provided insights into the electronic structure of 2-(benzyloxy)-3-methoxyaniline, highlighting its potential as a semiconductor material. Its ability to form stable charge transfer complexes has been explored for use in organic electronics, where such materials are increasingly sought after for their flexibility and low-cost fabrication methods.
The environmental impact of this compound has also been a topic of recent research. Studies suggest that under certain conditions, it can degrade into less harmful byproducts, reducing its ecological footprint compared to traditional synthetic aromatic compounds.
In conclusion, CAS No. 70978-05-1 or 2-(benzyloxy)-3-methoxyaniline stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique combination of functional groups and favorable physical properties positions it as a key player in both academic research and industrial development.
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